3-Methylamino-2-phenylthiophene
Description
3-Methylamino-2-phenylthiophene is a heterocyclic compound featuring a thiophene ring substituted with a methylamino group at position 3 and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-methyl-2-phenylthiophen-3-amine |
InChI |
InChI=1S/C11H11NS/c1-12-10-7-8-13-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3 |
InChI Key |
PRZGGBBPWSDYCY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(SC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key analogs are identified based on shared thiophene cores or methylamino functionalities:
Table 1: Structural Comparison of Selected Thiophene Derivatives
Key Observations:
- Electronic Effects: The methylamino group in this compound acts as an electron donor, enhancing nucleophilicity at the thiophene ring. In contrast, the trifluoromethyl group in 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine withdraws electrons, reducing reactivity but improving metabolic stability .
- Solubility: The hydroxyl group in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol increases polarity, making it more water-soluble than this compound .
Pharmaceutical Potential :
- This compound’s methylamino group may enhance binding to serotonin or dopamine receptors, as seen in related aminothiophenes .
- The compound in -(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is structurally similar to intermediates in antipsychotic drug synthesis, suggesting shared synthetic pathways .
Agrochemical Relevance :
Material Science :
Contrasting Properties and Challenges
- Reactivity: 2-Acetyl-3-methylthiophene undergoes electrophilic substitution more readily than this compound due to the acetyl group’s electron-withdrawing nature .
- Synthetic Complexity: Introducing a phenyl group at C2 (as in this compound) requires precise regioselective methods, unlike simpler substitutions in analogs like 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine .
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